- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Cas no 108-52-1 (4-Methylpyrimidin-2-amine)
4-Methylpyrimidin-2-amine Properties
Names and Identifiers
-
- 4-Methylpyrimidin-2-amine
- 4-methylpyrimidin-2-ylamine
- 2-Amino-4-methylpyrimidine
- TIMTEC-BB SBB004343
- AMINO-4-METHYLPYRIMIDINE
- 6-Methyl-2-pyrimidinamine
- 4-Methyl-2-pyrimidinamine
- 2-amino-4-methyl-pyrimidin
- 2-Pyrimidinamine, 4-methyl-
- 2-AMINO-4-METHYL-1,3-DIAZINE
- Pyrimidine, 2-amino-4-methyl-
- W-200786
- 2-AMINO-4-METHYL-PYRIMIDINE
- F9995-0100
- MB00179
- Z104500640
- 2-Amino-4-methylpyrimidine, 97%
- EN300-21522
- DTXSID90148349
- 2-(1H-BENZIMIDAZOL-1-YL)PROPANOICACID
- STR00700
- SY007728
- BS-3735
- InChI=1/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8
- CHEBI:170014
- (4-methyl-pyrimidin-2-yl)-amine
- ZEQ6ZS0OOC
- SCHEMBL16218788
- AKOS000119513
- UNII-ZEQ6ZS0OOC
- 4-methyl-pyrimidin-2-ylamine
- SCHEMBL91470
- 4-methylpyrimidin-2-amine;2-Amino-4-methylpyrimidine
- NSC1939
- AI3-08091
- MFCD00006101
- 4-methylpyrimidine-2-ylamine
- 4-methyl-2-pyrimidinylamine
- EINECS 203-591-5
- 2-amino4-methylpyrimidine
- 2-AMINO-6-METHYLPYRIMIDINE
- AM86284
- NS00015765
- NSC-1939
- Q48937495
- AC-26662
- 4-Methyl-2-pyrimidinamine #
- 108-52-1
- NSC 1939
- BRN 0108506
- CS-W007988
- 5-25-10-00160 (Beilstein Handbook Reference)
- SCHEMBL25159677
- 2-AMINO-4-METHYLPYRIMIDINE
- A1474
- 4-Methylpyrimidin-2-ylamine
- 4-Methyl-2-pyrimidinamine; 2-Amino-6-methylpyrimidine; 4-Methyl-2-aminopyrimidine; 6-Methyl-2-pyrimidinamine; NSC 1939;
- STL183321
- doi:10.14272/GHCFWKFREBNSPC-UHFFFAOYSA-N.1
- DB-020441
- 4-methylpyrimidin-2-amine
- +Expand
-
- MFCD00006101
- GHCFWKFREBNSPC-UHFFFAOYSA-N
- InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
- CC1C=CN=C(N)N=1
- 108506
Computed Properties
- 109.06400
- 1
- 3
- 0
- 109.064
- 8
- 74.1
- 0
- 0
- 0
- 0
- 0
- 1
- 0.3
- 6
- 0
- 51.8A^2
Experimental Properties
- 0.94840
- 51.80000
- 1.5340 (estimate)
- 194.6°C (rough estimate)
- 156.0 to 161.0 deg-C
- 149.9℃
- Tawny crystalline powder.
- Not determined
- 1 g/cm3
4-Methylpyrimidin-2-amine Security Information
- GHS07
- UV6485000
- 3
- S26;S36
- S26-S36
- R36/37/38
- Xi
- H315,H319,H335
- P261,P305+P351+P338
- warning
- R36/37/38
- Warning
4-Methylpyrimidin-2-amine Customs Data
- 2933599090
-
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylpyrimidin-2-amine Price
4-Methylpyrimidin-2-amine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
4-Methylpyrimidin-2-amine Raw materials
4-Methylpyrimidin-2-amine Preparation Products
4-Methylpyrimidin-2-amine Suppliers
4-Methylpyrimidin-2-amine Related Literature
-
Masoud Mirzaei,Hossein Eshtiagh-Hosseini,Antonio Bauzá,Sara Zarghami,Pablo Ballester,Joel T. Mague,Antonio Frontera CrystEngComm 2014 16 6149
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Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
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3. Action of nitrous acid on some methylpyrimidinesDerek T. Hurst,Stephen G. Jonas,Jerry Outram,Rosemary A. Patterson J. Chem. Soc. Perkin Trans. 1 1977 1688
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4. The Dimroth rearrangement. Part X. The exceptionally slow rearrangement of 1,2-dihydro-2-imino-1,4-dimethylpyrimidinesD. J. Brown,M. N. Paddon-Row J. Chem. Soc. C 1967 1928
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5. 224. An experimental study of some potentially tautomeric 2- and 4(6)-substituted pyrimidinesJ. R. Marshall,James Walker J. Chem. Soc. 1951 1004
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Wiem Jabeur,Rawia Msalmi,Marcus Korb,Fredj Hassen,Ahlem Guesmi,Ammar Houas,Naoufel Ben Hamadi,Houcine Na?li CrystEngComm 2022 24 8467
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M. P. L. Caton J. Chem. Soc. C 1969 1269
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8. Allenes. Part 50. Pyrimido[1,2-a]pyrimidines and pyrimido[1,6-a]pyrimidines and their hydrolysis products from allenic nitrites and phenylpropynenitrileStephen R. Landor,Andrew Johnson,Z. Tanee Fomum,A. Ephraim Nkengfack J. Chem. Soc. Perkin Trans. 1 1989 609
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Anna Collins,Chick C. Wilson,Christopher J. Gilmore CrystEngComm 2010 12 810
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10. Towards ferroelectricity-inducing chains of halogenoantimonates(iii) and halogenobismuthates(iii)Magdalena Owczarek,Przemys?aw Szklarz,Ryszard Jakubas RSC Adv. 2021 11 17574
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Anna Collins,Chick C. Wilson,Christopher J. Gilmore CrystEngComm 2010 12 810